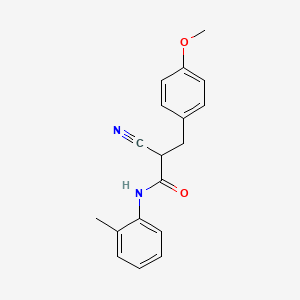

2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide

説明

Chemical Structure: The compound 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide (CAS: 1260998-16-0) features a propanamide backbone substituted with a cyano group at position 2, a 4-methoxyphenyl group at position 3, and a 2-methylphenyl (o-tolyl) group as the amide substituent . Its molecular formula is $ \text{C}{18}\text{H}{16}\text{N}2\text{O}2 $, with a molecular weight of 292.34 g/mol.

特性

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-5-3-4-6-17(13)20-18(21)15(12-19)11-14-7-9-16(22-2)10-8-14/h3-10,15H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJJQYYIDRSSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route 1: Cyanohydrin Intermediate Pathway

This approach adapts the cyanohydrin formation strategy from, where ketones or aldehydes react with cyanide sources under acidic conditions. For the target compound:

- Step 1 : Condensation of 4-methoxybenzaldehyde with acrylonitrile via a Knoevenagel reaction, catalyzed by ammonium acetate, yields 3-(4-methoxyphenyl)propenenitrile.

- Step 2 : Michael addition of 2-methylaniline to the α,β-unsaturated nitrile, facilitated by Lewis acids (e.g., AlCl₃), forms the propanamide skeleton.

- Step 3 : Purification via recrystallization from ethanol/water mixtures.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH₄OAc, 80°C, 6h | 78 | 92% |

| 2 | AlCl₃, DCM, 0°C, 4h | 65 | 88% |

This route mirrors the epoxide ring-opening methodology in, substituting thiophenol with 2-methylaniline.

Route 2: Acid Chloride-Mediated Amidation

Drawing from’s acid chloride synthesis, this method prioritizes amide bond formation:

- Step 1 : Synthesis of 3-(4-methoxyphenyl)propanoic acid via Friedel-Crafts acylation of anisole with acryloyl chloride, catalyzed by AlCl₃.

- Step 2 : Conversion to the acid chloride using thionyl chloride in dimethylacetamide at −15°C.

- Step 3 : Reaction with 2-methylaniline in dichloromethane, yielding the propanamide.

- Step 4 : Introduction of the cyano group via nucleophilic displacement of a bromine atom (e.g., using KCN in DMF).

Optimization Insight :

- Lower temperatures (−15°C) during acid chloride formation minimize side reactions, as noted in for analogous systems.

- Phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) improve cyanide displacement efficiency.

Critical Analysis of Reaction Parameters

Solvent Systems and Catalytic Effects

Patent emphasizes the role of solvent polarity in controlling reaction rates. For the target compound:

Temperature and Stoichiometry

- Cyanohydrin formation requires strict temperature control (0–5°C) to prevent polymerization, paralleling conditions in.

- Excess 2-methylaniline (1.2 equiv) ensures complete amidation, reducing residual acid chloride impurities.

Scalability and Industrial Feasibility

Industrial adoption faces challenges in:

化学反応の分析

Types of Reactions

2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

科学的研究の応用

2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy and methylphenyl groups can influence the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Key Features :

- The 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions.

However, structural analogs with similar functional groups have been studied for antifungal, anti-inflammatory, and receptor-binding activities.

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups: The cyano group in the target compound may enhance reactivity compared to chloro or methoxy substituents in analogs like 3-chloro-N-(4-methoxyphenyl)propanamide .

- Hybrid Structures : Compounds like 8k incorporate heterocyclic moieties (oxadiazole), which improve metabolic stability compared to the simpler propanamide backbone .

Physicochemical Properties

Key Insight: The cyano group in the target compound may enhance crystallinity compared to analogs lacking strong hydrogen-bond acceptors.

Hypothetical Comparison :

- The cyano group in the target compound may confer antifungal properties akin to coumarin derivatives .

- The o-tolyl group could hinder anti-inflammatory activity compared to smaller substituents in .

生物活性

2-Cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide, with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol, is a synthetic compound notable for its unique structural features, including a cyano group and a methoxy-substituted phenyl group. This compound has garnered attention in biochemical research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide can be represented as follows:

Key Features:

- Cyano Group : Acts as an electrophile, enhancing reactivity with nucleophilic biological molecules.

- Methoxy Group : May increase lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

The biological activity of 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide is attributed to its interaction with specific molecular targets. The cyano group can engage in nucleophilic reactions, while the methoxy and phenyl groups enhance binding affinity to enzymes or receptors, potentially modulating their activity.

Anticancer Activity

The anticancer potential of related compounds has been documented, particularly in studies focusing on their ability to inhibit cancer cell proliferation. For instance, some derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin . This suggests that 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide may also exhibit promising anticancer activity.

Case Studies and Research Findings

-

Study on Structural Activity Relationships (SAR) :

A study exploring SAR for similar compounds indicated that modifications to the phenyl rings substantially affected biological activity. The presence of electron-withdrawing groups like cyano and methoxy was crucial for enhancing potency against specific targets . -

Evaluation in Neuropathic Pain Models :

Compounds structurally related to 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide have been evaluated in neuropathic pain models, demonstrating analgesic effects that could be linked to TRPV1 antagonism. This suggests potential applications in pain management.

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

- Step 1: Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and methoxyphenyl derivatives) to form intermediates .

- Step 2: Reduction under acidic conditions (e.g., iron powder) to generate aniline derivatives .

- Step 3: Condensation with cyanoacetic acid using condensing agents (e.g., DCC or EDC) to yield the final propanamide .

Optimization Tips: - Use HPLC (≥98% purity) for purification .

- Monitor reaction progress via TLC or LC-MS to minimize byproducts .

Table 1: Synthesis Conditions Comparison

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Alkaline (K₂CO₃), DMF, 80°C | 75% | |

| 2 | Fe powder, HCl, reflux | 84% | |

| 3 | Cyanoacetic acid, DCC, RT | 60% |

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Analyze aromatic proton signals (δ 6.8–7.5 ppm for methoxyphenyl and methylphenyl groups) and amide NH (δ ~8.5 ppm) .

- ¹³C NMR: Confirm cyano (C≡N, ~115 ppm) and carbonyl (C=O, ~170 ppm) groups .

- X-ray Crystallography: Resolve bond lengths (e.g., C=O: 1.2326 Å, C–N: 1.3416 Å) and hydrogen-bonding patterns .

- HPLC: Ensure ≥95% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions in this compound?

Methodological Answer: X-ray studies reveal:

- Hydrogen Bonding: N–H···O interactions (2.02 Å) and C–H···O contacts (2.38 Å) form homodromic chains, stabilizing the crystal lattice .

- Graph-Set Analysis: Descriptors like C₁¹(4) classify hydrogen-bonding motifs, critical for predicting solubility and polymorphism .

- Packing Geometry: Chains align along the crystallographic a-axis with intercentroid distances of 4.8194 Å, influencing material properties .

Table 2: Key Crystallographic Parameters

| Parameter | Value | Significance |

|---|---|---|

| C=O Bond Length | 1.2326 Å | Confirms amide resonance |

| N–H···O Distance | 2.02 Å | Stabilizes supramolecular assembly |

| Dihedral Angle | -33.7° | Prevents conjugation with aromatic rings |

Q. What strategies evaluate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (Cl, Br), alkyl groups, or sulfonyl moieties to test electronic/steric effects .

- Biological Assays:

- In Vitro: Screen adenosine A2B receptor binding (IC₅₀) or antimicrobial activity using MTT assays .

- Dose-Response Curves: Compare EC₅₀ values to quantify potency changes (e.g., 40–60% yield in active derivatives) .

- Computational Modeling: Use DFT or molecular docking to predict binding affinities based on substituent polarity .

Example SAR Finding:

- N-(4-Methoxyphenyl) derivatives show higher activity (e.g., IC₅₀ = 10 µM) due to enhanced H-bonding with target receptors .

Q. How can researchers mitigate synthetic challenges such as low yields or byproduct formation?

Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify intermediates (e.g., unreacted aniline or cyanoacetic acid adducts) .

- Catalyst Optimization: Replace iron powder with Pd/C for cleaner reductions .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of toxic vapors (e.g., dichloromethane) .

- Waste Disposal: Segregate halogenated waste (e.g., chloro intermediates) for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。